molecular formula C17H17N5O B2673737 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1705924-60-2

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2673737
CAS RN: 1705924-60-2
M. Wt: 307.357
InChI Key: JQVVQAWKOSPBSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring fused to a benzoimidazole core. The spatial orientation of substituents on the pyrrolidine ring can influence its biological profile due to different binding modes to enantioselective proteins .

Scientific Research Applications

Chemical Synthesis and Functionalization

Experimental and theoretical studies have explored the functionalization reactions of related compounds. For example, 1H-pyrazole-3-carboxylic acid derivatives have been studied for their potential in creating new molecules through functionalization reactions, demonstrating the versatility of such compounds in synthetic chemistry. These studies involve reactions that lead to the formation of different products, showcasing the potential for creating a variety of chemically related derivatives with potential applications in medicinal chemistry and materials science (Yıldırım, Kandemirli, & Demir, 2005).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, with findings on their considerable activity against drug-sensitive and resistant MTB strains. These studies suggest the potential of such compounds in developing new antimycobacterial agents, highlighting the importance of structural variation for enhancing biological activity (Lv et al., 2017).

Antiviral Properties

Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has shown these compounds to possess antiviral properties, particularly as antirhinovirus agents. The specificity of action and the stereospecific synthesis of these compounds underline their potential as targeted antiviral therapies (Hamdouchi et al., 1999).

DNA Binding and Gene Expression Modulation

Pyrrole and imidazole-containing polyamides, related to the structure of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide, have been investigated for their ability to bind specifically to DNA sequences. These studies have implications for the development of compounds that can control gene expression, with potential applications in treating diseases like cancer (Chavda et al., 2010).

properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-4-5-14-15(9-12)20-11-19-14)21-13-6-8-22(10-13)16-3-1-2-7-18-16/h1-5,7,9,11,13H,6,8,10H2,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVVQAWKOSPBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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